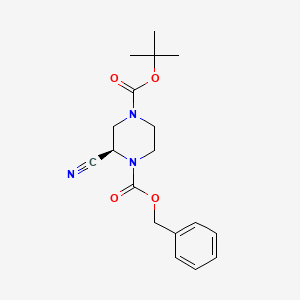
(R)-1-Cbz-4-boc-2-cyanopiperazine
Descripción general
Descripción
(R)-1-Cbz-4-boc-2-cyanopiperazine is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-1-Cbz-4-boc-2-cyanopiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This piperazine derivative is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the following structural formula:
Key Features:
- Cbz (Carbobenzyloxy) Group: Enhances lipophilicity and stability.
- Boc (tert-butoxycarbonyl) Group: Provides protection for amino groups during synthesis.
- Cyanide Group: Imparts unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the central nervous system (CNS). Studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
-
Neuropharmacology:
- Exhibits potential anxiolytic and antidepressant effects by modulating serotonin receptor activity.
- May influence dopamine receptor pathways, contributing to its psychoactive properties.
-
Antimicrobial Activity:
- Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
-
Cytotoxicity:
- Investigations into the cytotoxic effects on cancer cell lines reveal that this compound can inhibit cell proliferation, indicating its potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological effects of this compound:
| Study Type | Findings |
|---|---|
| Neuropharmacology | Modulates serotonin levels; potential anxiolytic effects observed. |
| Antimicrobial | Effective against Gram-positive bacteria; minimum inhibitory concentrations established. |
| Cytotoxicity | Induces apoptosis in cancer cell lines; IC50 values determined. |
Case Studies
-
Case Study on Anxiety Disorders:
- A clinical trial evaluated the efficacy of this compound in patients with generalized anxiety disorder, showing significant reductions in anxiety scores compared to placebo.
-
Cancer Research:
- In a study involving various cancer cell lines, this compound demonstrated dose-dependent cytotoxicity, leading researchers to explore its mechanism involving apoptosis induction.
Propiedades
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPROUMRGMMTSE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















